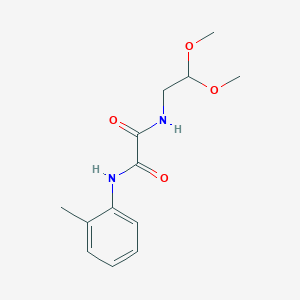

N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide, also known as DMOX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOX is a white crystalline powder that is soluble in organic solvents and is used primarily as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

Research has focused on the synthesis and structural investigation of oxamide derivatives, emphasizing the importance of intramolecular hydrogen bonding for stabilizing these compounds. Studies like the one conducted by Martínez-Martínez et al. (1998) describe the synthesis of symmetric and non-symmetric oxamides, revealing their stabilization through intramolecular three-center hydrogen bonding, which plays a crucial role in their structural integrity and potentially affects their reactivity and interaction with biological targets or material surfaces (Martínez-Martínez et al., 1998).

Material Science Applications

In material science, oxamide derivatives have been explored for their utility in creating flame retardant materials and conducting polymers. Wu and Yang (2007) developed a flame retardant finishing system based on a hydroxy-functional organophosphorus oligomer and oxamide bonding agents, demonstrating enhanced flame resistance in cotton fabrics (Wu & Yang, 2007). Furthermore, electrochromic and electrofluorescent properties of polyamides containing oxamide units have been investigated, suggesting their potential in creating smart materials and devices with dual-switching capabilities (Sun et al., 2016).

Pharmacological Research

While direct pharmacological applications of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide were not found, related compounds have been studied for their potential in drug design and biological interactions. For example, the synthesis and evaluation of functionalized amino acid derivatives for anticancer activities highlight the broad scope of oxamide derivatives in developing new pharmacophores for designing anticancer agents (Kumar et al., 2009).

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9-6-4-5-7-10(9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGGYRBIERFKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2564689.png)

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)

![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2564700.png)

![N1-(3,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2564701.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)

methanone](/img/structure/B2564707.png)